BenchChemオンラインストアへようこそ!

Apadoline

Antinociception Human experimental pain Kappa-opioid receptor

Apadoline (RP 60180, RPR is a synthetic, non-peptidic, small-molecule kappa-opioid receptor (KOR) agonist belonging to the phenothiazine-2-carboxamide class, originally developed by Rhône-Poulenc (subsequently Aventis Pharma). It possesses a single defined (R)-stereocenter, a molecular formula of C23H29N3OS, and a monoisotopic mass of 395.2 Da.

Molecular Formula C23H29N3OS
Molecular Weight 395.6 g/mol
CAS No. 135003-30-4
Cat. No. B1665123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApadoline
CAS135003-30-4
SynonymsApadoline
Molecular FormulaC23H29N3OS
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4
InChIInChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1
InChIKeyKXMAIWXPZGQNCR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apadoline (CAS 135003-30-4): Procurement-Grade Reference Guide for the Non-Peptidic Kappa-Opioid Agonist RP 60180


Apadoline (RP 60180, RPR 60180) is a synthetic, non-peptidic, small-molecule kappa-opioid receptor (KOR) agonist belonging to the phenothiazine-2-carboxamide class, originally developed by Rhône-Poulenc (subsequently Aventis Pharma) [1]. It possesses a single defined (R)-stereocenter, a molecular formula of C23H29N3OS, and a monoisotopic mass of 395.2 Da [2][3]. Apadoline was advanced to Phase II clinical trials for cancer pain, distinguishing it from several structurally distinct KOR agonists that were discontinued due to dose-limiting central nervous system side effects [4][5]. Its phenothiazine scaffold separates it from the arylacetamide series (e.g., U-50488, spiradoline, enadoline) and from the diaryl acetamide asimadoline, positioning it as a chemically differentiated probe for KOR pharmacology research and a reference compound for analgesic development programs targeting non-mu opioid mechanisms [1][4].

Why Kappa-Opioid Receptor Agonists Cannot Be Interchanged: The Apadoline Differentiation Problem


Kappa-opioid receptor agonists are not a single pharmacological class; they diverge markedly in chemical scaffold, receptor selectivity ratios, CNS penetration, G-protein versus β-arrestin bias, and clinical tolerability. The arylacetamide prototype U-50488 produces pro-convulsant EEG changes in primates, while its clinical descendants spiradoline and enadoline were abandoned for dose-limiting dysphoria and psychotomimetic effects [1][2]. In contrast, Apadoline reached Phase II in cancer pain without reports of seizures or psychotomimetic termination, and showed a qualitatively cleaner CNS profile in head-to-head baboon electrographic studies versus U-50488 [1][3]. The peripherally-restricted analog asimadoline, while better tolerated, has limited utility for central pain indications due to its low blood-brain barrier penetration [2][4]. TRK-820 (nalfurafine), though now approved, targets pruritus rather than pain and exhibits a distinct G-protein bias profile [5]. These differences mean that substituting one KOR agonist for another in a research program or procurement decision without accounting for scaffold-specific pharmacology, CNS safety margin, and clinical development history risks experimental confounds and translational failure [2].

Apadoline (RP 60180) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Equivalent Antinociceptive Efficacy at ~1/50th the Oral Dose of Pentazocine in a Controlled Human Experimental Pain Model

In a placebo-controlled, randomized, double-blind, five-way cross-over study in 20 healthy male volunteers, Apadoline (RP 60180) at a single oral dose of 1.0 mg reduced pain-related chemo-somatosensory event-related potential (CSSERP) amplitudes by approximately 40%, matching the reduction achieved by pentazocine 50 mg orally. The 1.0 mg Apadoline dose is approximately 1/50th of the pentazocine dose on a milligram basis, yet produced equivalent antinociceptive effect magnitude at the 2-hour post-dose time point, when both compounds reached their respective peak plasma concentrations [1]. Lower Apadoline doses (0.1 and 0.5 mg) were also tested, establishing a dose-response relationship [1].

Antinociception Human experimental pain Kappa-opioid receptor

Trend Toward Fewer Side Effects Versus Pentazocine at Equi-Analgesic Doses in Humans

In the same head-to-head human study, the authors explicitly reported that 'Pentazocine tended to produce more side effects' than Apadoline, despite both compounds achieving the same ~40% CSSERP amplitude reduction [1]. While the study was not statistically powered for formal side-effect comparison, this qualitative observation from a double-blind, crossover design carries practical significance for compound selection. Pentazocine is a mixed mu/kappa ligand with antagonist activity at mu receptors, whereas Apadoline's selective KOR agonism may underlie its qualitatively distinguishable tolerability signal [1][2].

Side effect profile Clinical tolerability Kappa vs. mixed opioid

Absence of Pro-Convulsant or Paroxysmal ECoG Activity Versus U-50488 in a Primate Model

In baboons (Papio papio) chronically implanted with epidural recording electrodes, intravenous Apadoline (RP 60180) at doses of 1 to 4.5 mg/kg did not induce any paroxysmal ECoG activity, focal or generalized seizure discharges, nor did it consistently enhance photically induced myoclonic responses [1]. In contrast, the prototypical arylacetamide KOR agonist U-50488, tested in the same model at 1 and 3 mg/kg i.v., induced paroxysmal bursts of slow-wave ECoG activity and provoked spontaneous vocalization (interpreted as distress) and shaking that lasted approximately 1 hour post-injection [1]. Both compounds slowed ECG frequency, confirming systemic exposure, but only U-50488 produced epileptiform CNS activity in this photosensitive primate model [1].

CNS safety Electrocorticography Kappa agonist differentiation

Clinical Development Survival to Phase II Cancer Pain: Differentiation from Discontinued Arylacetamide KOR Agonists

According to the comprehensive 1997 review by Barber and Gottschlich, the arylacetamide KOR agonists spiradoline and enadoline were 'apparently abandoned as potential analgesics because they induce dose-limiting central side-effects (i.e., dysphoria) in models of post-surgical pain,' while niravoline development was 'halted' for its aquaretic indication [1]. By contrast, 'apadoline and TRK 820 remain in Phase II clinical testing against cancer pain' as of the 1997 review publication date [1]. This survival into mid-stage clinical development against a backdrop of high KOR agonist attrition provides indirect but meaningful evidence of a differentiated tolerability profile sufficient to warrant continued investment by the sponsor (Aventis Pharma). While TRK-820 (nalfurafine) subsequently progressed to regulatory approval (in Japan for pruritus, not pain), Apadoline's progression to Phase II for the higher-risk cancer pain indication distinguishes it from both the discontinued arylacetamides and the peripherally-restricted asimadoline [1][2].

Clinical development Phase II Kappa agonist attrition

Phenothiazine-Carboxamide Scaffold Chemotype Differentiation: Non-Arylacetamide KOR Agonist with Distinct Physicochemical Properties

Apadoline (RP 60180) is built on a phenothiazine-2-carboxamide core with an (R)-configured pyrrolidinyl-ethyl side chain, a chemotype fundamentally distinct from the arylacetamide/benzacetamide series that includes U-50488, spiradoline (U-62066), and enadoline (CI-977), and also distinct from the diaryl acetamide asimadoline and the morphinan-derived nalfurafine [1][2]. Apadoline was explicitly noted in the MeSH database as 'a phenothiazine derivative; a kappa agonist,' underscoring its structural uniqueness within the KOR agonist landscape [3]. Phenothiazines possess a tricyclic sulfur-and-nitrogen-containing core with distinct electronic properties, conformational preferences, and metabolic liabilities compared to arylacetamides, which can translate into differences in off-target binding profiles, CNS distribution, and pharmacokinetics [1][2].

Chemical scaffold Phenothiazine Structural differentiation

Reversible, Dose-Dependent ECG Slowing in Primates: Cardiovascular Pharmacodynamic Characterization in a Comparative Baboon Model

In the baboon electrographic study, intravenous administration of Apadoline at 1 mg/kg slowed ECG frequency. This effect lasted approximately 30 minutes post-injection and was most often observed at the higher doses tested (up to 4.5 mg/kg i.v.) [1]. U-50488 also slowed ECG frequency in the same model, suggesting that ECG slowing may be a class effect of KOR agonists in primates [1]. However, Apadoline's ECG effect was transient (~30 min) and was not accompanied by the adverse behavioral manifestations seen with U-50488 [1]. Additionally, in a separate rodent cardiovascular study, Apadoline at 1 mg/kg i.v. was reported to show positive inotropic effects on the electrically stimulated left atrium [2], providing a more complete cardiovascular pharmacodynamic picture.

Cardiovascular safety ECG Primate pharmacology

Apadoline (RP 60180) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Human Experimental Pain Research Requiring a Selective KOR Agonist Validated Against a Clinical Analgesic Benchmark

Apadoline is the only KOR agonist with published, placebo-controlled, double-blind, crossover human data demonstrating ~40% CSSERP amplitude reduction at 1.0 mg orally, directly benchmarked against pentazocine 50 mg [1]. This makes it uniquely suited as a reference KOR probe in human experimental pain protocols where translational relevance to clinical analgesia is required. The CO₂-nasal mucosa pain model used in the Lötsch et al. study provides a validated electrophysiological endpoint, and the dose-response data (0.1, 0.5, 1.0 mg) enable rational dose selection for future human studies [1].

Primate CNS Safety Pharmacology Studies Differentiating KOR Agonist Chemotypes on Epileptogenic Liability

The baboon (Papio papio) electrographic study provides a direct, within-model comparison demonstrating that Apadoline (1–4.5 mg/kg i.v.) does not induce paroxysmal ECoG activity, in contrast to U-50488 which produces clear pro-convulsant EEG changes at 1–3 mg/kg i.v. [2]. For CNS safety pharmacology programs or epilepsy research groups investigating KOR-mediated modulation of seizure susceptibility, Apadoline serves as a KOR agonist reference that is clean of pro-convulsant confounds, unlike the widely-used arylacetamide tool compound U-50488 [2].

Chemical Biology and Medicinal Chemistry: A Phenothiazine-Based KOR Agonist Scaffold for SAR Exploration

Apadoline represents the only clinically-evaluated phenothiazine-2-carboxamide KOR agonist chemotype, structurally distinct from the arylacetamide, diaryl acetamide, and morphinan KOR agonist classes [3][4]. Medicinal chemistry teams pursuing scaffold-hopping strategies, novel intellectual property around non-arylacetamide KOR ligands, or probing the conformational requirements of the KOR binding pocket should procure Apadoline as a benchmark phenothiazine reference compound alongside arylacetamide comparators such as U-50488 [3].

Procurement for KOR-Targeted Analgesic Development Programs Benchmarking Against a Phase II Cancer Pain Candidate

For analgesic development programs targeting non-mu opioid mechanisms, Apadoline provides a unique reference point: it is one of only two KOR agonists (alongside TRK-820/nalfurafine) that survived into Phase II clinical testing for cancer pain while structurally related competitors (spiradoline, enadoline, niravoline) were discontinued for intolerable CNS side effects [4]. Procuring Apadoline for in-house profiling alongside these discontinued analogs enables direct comparative de-risking of new chemical entities against both a 'successful' (Phase II survivor) and 'failed' (discontinued) KOR agonist phenotype [4].

Quote Request

Request a Quote for Apadoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.